molecular formula C11H11ClN2O2S B1303241 ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate CAS No. 338982-14-2

ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate

Cat. No. B1303241
CAS RN: 338982-14-2
M. Wt: 270.74 g/mol
InChI Key: RFBNTDJQSDBZEG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds that can help us understand the chemical behavior and characteristics of related structures.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions under mild conditions, as seen in the synthesis of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate . Similar methods could potentially be applied to the synthesis of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate, with the expectation of exothermic and spontaneous reactions at room temperature, as indicated by the synthesis of other pyrrole derivatives .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of related compounds have been characterized using various techniques such as FT-IR, NMR, and mass spectroscopy . Density functional theory (DFT) calculations are commonly used to predict the molecular geometry and vibrational frequencies, which can be compared with experimental data to confirm the structure of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored through their reactions with various reagents. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to yield different products . These studies provide insights into the potential reactivity of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate with different chemical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated through experimental and theoretical methods. The vibrational analysis often indicates the formation of dimers in the solid state through intermolecular hydrogen bonding . The binding energy of these interactions can be significant, as calculated using AIM theory. Additionally, local reactivity descriptors such as Fukui functions and electrophilicity indices are used to determine the reactive sites within the molecules .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate has been used in the synthesis of various heterocyclic systems. For example, Bakhite et al. (1995) reported the conversion of a related compound into a 3-(1-pyrrolyl) derivative and its subsequent use in synthesizing new heterocyclic systems (Bakhite, Geies, El-Dean, & El-Kashef, 1995).

Development of Pyrrolopyrimidine Derivatives

An efficient method for synthesizing ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate derivatives, specifically pyrrolo[3,2-d]pyrimidine derivatives, was developed by He et al. (2014). This method involved the reaction with aromatic isocyanates and addition of amines or phenols (He, Wu, Hu, Li, Hou, Wang, Zhao, & Zhang, 2014).

Utilization in Supramolecular Synthon for Crystal Engineering

Yin and Li (2006) explored the use of pyrrole-2-carboxylates, related to ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate, in forming supramolecular structures for crystal engineering. This study highlights its potential in the development of novel crystal structures (Yin & Li, 2006).

Application in Anticancer Research

Gad et al. (2020) conducted research on derivatives of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate for their potential application in breast cancer therapy. Their study involved synthesis and evaluation of these derivatives for in vitro and in vivo anticancer activity (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Exploration in Antimicrobial Agent Synthesis

Research on synthesizing new antimicrobial agents using derivatives of ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate was conducted, focusing on modifying certain fragments to develop potential antimicrobial compounds (Unnamed authors, 2020).

properties

IUPAC Name

ethyl 2-amino-4-(3-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-2-16-11(15)8-6(5-14-10(8)13)9-7(12)3-4-17-9/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBNTDJQSDBZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1C2=C(C=CS2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377670
Record name ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate

CAS RN

338982-14-2
Record name Ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(3-chloro-2-thienyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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